L-Norvaline

Catalog No.
S703186
CAS No.
6600-40-4
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Norvaline

CAS Number

6600-40-4

Product Name

L-Norvaline

IUPAC Name

2-aminopentanoic acid

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)

InChI Key

SNDPXSYFESPGGJ-UHFFFAOYSA-N

SMILES

CCCC(C(=O)O)N

Synonyms

L-norvaline;norvaline;(S)-2-Aminopentanoicacid;6600-40-4;(2S)-2-aminopentanoicacid;(S)-2-Aminovalericacid;l-(+)-norvaline;L(+)-Norvaline;2-AMINO-PENTANOICACID;L-2-Aminovalericacid;L-2-aminopentanoicacid;h-nva-oh;Norvaline,L-;h-l-nva-oh;2S-amino-pentanoicacid;UNII-A70UKS48FE;CHEBI:18314;(S)-(+)-2-Aminopentanoicacid;MFCD00064421;Valericacid,2-amino-;Pentanoicacid,2-amino-;l(+)-2-aminovalericacid;norvalin;norvaline,l;Norvaline(VAN)

Canonical SMILES

CCCC(C(=O)O)N

Isomeric SMILES

CCC[C@@H](C(=O)O)N

Alzheimer's Disease (AD):

Studies in animal models suggest L-norvaline might be a promising candidate for treating AD. Research shows it can:

  • Reverse cognitive decline: L-norvaline administration in mice with AD reversed their cognitive decline, as evidenced by improved performance in memory tests .
  • Exert neuroprotective effects: It protects neurons by reducing the hallmarks of AD, including beta-amyloid plaque formation, neuroinflammation, and cell death .
  • Activate beneficial pathways: L-norvaline treatment activates biological pathways involved in cell survival and neuroplasticity, potentially contributing to improved cognitive function .

Hypertension:

L-norvaline may have potential benefits in managing high blood pressure. Studies in rats indicate it can:

  • Lower blood pressure: L-norvaline supplementation significantly reduced blood pressure in hypertensive rats .
  • Induce diuresis: It increases urine output, potentially contributing to lowering blood pressure by removing excess fluid from the body .
  • Possess anti-inflammatory properties: L-norvaline's ability to suppress specific inflammatory pathways might contribute to its antihypertensive effects .

L-Norvaline is a non-proteinogenic amino acid characterized by the chemical formula C₅H₁₁NO₂. It is an isomer of the more common amino acid valine, differing in its structure by having one fewer carbon atom in its side chain. L-Norvaline is classified as an α-amino acid, meaning it contains both an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to the same carbon atom, which is also known as the alpha carbon. This compound is typically found in a crystalline form and is soluble in water, making it suitable for various biochemical applications .

The mechanism of action of L-norvaline in the human body is not fully understood. However, a recent study suggests it may disrupt cellular protein homeostasis, potentially leading to cell death in the brain []. Further research is needed to elucidate its specific effects.

L-norvaline is a relatively new area of research concerning its impact on human health. Studies suggest it may be neurotoxic, with the potential to damage brain cells []. Due to this, caution is advised, and L-norvaline supplements should not be consumed without consulting a medical professional.

Typical of amino acids. These include:

  • Transamination: L-Norvaline can undergo transamination reactions where it donates its amino group to form other amino acids.
  • Decarboxylation: Under certain conditions, L-norvaline can lose its carboxyl group, leading to the formation of amines.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are important in producing various pharmaceuticals and compounds.

L-Norvaline has been studied for its potential biological activities, particularly in relation to its role as an inhibitor of arginase. By inhibiting this enzyme, L-norvaline may enhance nitric oxide production from L-arginine, which can have implications for cardiovascular health and muscle performance. Additionally, it has been suggested that L-norvaline may possess antioxidant properties and could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's disease .

Several methods exist for synthesizing L-norvaline:

  • From Valeric Acid: A common synthetic route involves the bromination of valeric acid followed by ammonolysis. This process yields L-norvaline through a series of chemical transformations including acylation and hydrolysis .
  • Strecker Synthesis: Another method involves using a Strecker reaction where aldehydes react with ammonia and cyanides to produce amino acids. This method can be adapted to synthesize various derivatives of norvaline .
  • Enzymatic Synthesis: Biotechnological approaches using specific enzymes have also been explored for synthesizing L-norvaline, providing a more environmentally friendly method compared to traditional chemical synthesis.

L-Norvaline has several applications across different fields:

  • Nutritional Supplements: It is often marketed as a dietary supplement aimed at enhancing athletic performance and muscle recovery due to its potential effects on nitric oxide production.
  • Pharmaceuticals: Research indicates that L-norvaline could have therapeutic potential in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
  • Biochemical Research: It serves as a valuable tool in studies involving amino acid metabolism and enzyme inhibition.

Research into the interactions of L-norvaline with other compounds reveals its role in metabolic processes. For instance, it has been shown to interact with enzymes involved in nitric oxide synthesis, potentially influencing cardiovascular function. Additionally, studies suggest that L-norvaline may modulate the activity of certain neurotransmitters, contributing to its proposed neuroprotective effects .

L-Norvaline shares structural similarities with several other amino acids. Here are some comparable compounds:

CompoundStructureUnique Features
ValineC₅H₁₁NO₂Branched-chain amino acid; essential for humans
NorleucineC₆H₁₃NO₂One additional carbon compared to norvaline
2-Aminobutyric AcidC₄H₉NO₂Shorter chain; involved in neurotransmitter synthesis
IsovalineC₅H₁₁NO₂Isomer of valine; branched structure

L-Norvaline's uniqueness lies in its specific role as an arginase inhibitor and its potential applications in enhancing exercise performance and neuroprotection. Unlike valine and norleucine, which are essential amino acids, L-norvaline is non-proteinogenic and serves distinct biochemical functions .

Molecular Architecture and Stereochemical Configuration

Comparative Analysis of Linear vs. Branched-Chain Isomers

L-Norvaline (C₅H₁₁NO₂) is a straight-chain α-amino acid, contrasting with the branched structure of its isomer valine. The linear side chain (CH₂CH₂CH₃) confers distinct hydrophobic and steric properties. Unlike valine, which has a tert-butyl-like side chain, norvaline’s unbranched structure reduces steric hindrance, enabling unique packing interactions in crystalline and peptide environments.

Key structural differences include:

PropertyL-NorvalineValine
Side Chain StructureLinear (CH₂CH₂CH₃)Branched (C(CH₃)₂)
HydrophobicityModerateHigh
Conformational FlexibilityHigherLower

This linear configuration impacts protein stability when norvaline is misincorporated at isoleucine sites, as demonstrated by molecular dynamics simulations showing β-sheet destabilization.

Crystal Structure Elucidation Through X-ray Diffraction Studies

L-Norvaline participates in distinct crystal polymorphs and co-crystals, as evidenced by X-ray diffraction analyses:

  • Quasiracemate Polymorphism:
    Co-crystallization of D-2-aminobutyric acid with L-Norvaline produces two polymorphic forms (I and II) with reversible phase transitions. Form II (room temperature) exhibits disordered side-chain conformations (50/50 occupancy) in bilayered hydrogen-bonded networks, while Form I (low temperature) adopts a rigid structure.

  • Tripeptide Conformation:
    In N-(benzyloxycarbonyl)glycylglycyl-L-norvaline, the norvaline residue adopts an extended backbone conformation (φ = -152.6°, ψ = 165.6°) with a g+/t side-chain arrangement. Interpeptide hydrogen bonds stabilize the crystal lattice, including N–H···O and O–H···O interactions.

  • Salt Formation:
    DL-Norvalinium hydrogen maleate crystals (space group C 1 2/c 1) exhibit a 2:1 stoichiometry, with lattice parameters a = 19.64 Å, b = 5.63 Å, and c = 23.69 Å. Disorder in side-chain positions and hydrogen-bonded bilayers is observed.

Systematic Nomenclature and Historical Terminology Challenges

IUPAC Recommendations vs. Traditional Naming Conventions

The "nor-" prefix, historically applied to norvaline and norleucine, conflicts with modern IUPAC nomenclature. While the prefix implies a missing methyl group, norvaline’s structure (2-aminopentanoic acid) is better described systematically as "2-aminopentanoic acid." However, retention of the "nor-" prefix persists due to entrenched usage.

SystemNomenclatureRationale
HistoricalNorvaline (Nva)Reflects structural analogy to valine
IUPAC(2S)-2-Aminopentanoic acidSystematic numbering from carboxyl group

This duality creates ambiguity in literature, necessitating explicit stereochemical descriptors (e.g., L- or D-) for clarity.

Computational Descriptor Systems

InChI Key Generation and SMILES Notation Applications

Computational tools enable precise representation of L-Norvaline’s stereochemistry:

DescriptorValueApplication
InChI KeySNDPXSYFESPGGJ-UHFFFAOYSA-NUnique chemical identification in databases
SMILESCCCC@HC(O)=O2D molecular representation in software
Canonical SMILESCCCC@HC(=O)OStandardized input for computational studies

These descriptors facilitate cross-referencing in PubChem, DrugBank, and crystallographic repositories.

Classical Organic Synthesis Pathways

Strecker Amino Acid Synthesis Modifications

The Strecker amino acid synthesis represents one of the fundamental approaches for L-Norvaline production, involving the reaction of aldehydes with cyanide in the presence of ammonia [11] [12]. This classical methodology has been extensively modified to accommodate the specific structural requirements of L-Norvaline synthesis [11].

The traditional Strecker synthesis follows a two-step mechanism where the carbonyl compound is first converted to an iminium intermediate, followed by cyanide addition and subsequent hydrolysis [11] [12]. For L-Norvaline production, butyraldehyde serves as the starting carbonyl compound, reacting with hydrogen cyanide and ammonia to form the corresponding aminonitrile intermediate [11].

Recent modifications to the classical Strecker approach have focused on improving stereoselectivity and yield optimization [12] [13]. Catalytic asymmetric Strecker reactions utilizing thiourea-derived catalysts have demonstrated enhanced enantioselectivity in amino acid synthesis [11]. The implementation of chiral auxiliaries, such as (S)-alpha-phenylethylamine, has enabled the production of chiral amino acids with improved enantiomeric excess [11].

Table 1: Strecker Synthesis Conditions for L-Norvaline Production

ParameterClassical MethodModified ApproachYield (%)Enantiomeric Excess (%)
TemperatureRoom temperature-15°C to 45°C65-7515-30
CatalystNoneThiourea derivatives78-8585-95
Reaction Time24-48 hours12-24 hoursVariableVariable
Solvent SystemAqueousOrganic/aqueousVariableVariable

The hydrolysis step in modified Strecker synthesis protocols has been optimized through controlled pH conditions and temperature regulation [12]. Strong acid hydrolysis under carefully monitored conditions ensures complete conversion of the aminonitrile intermediate to the desired amino acid product [11] [12].

Bromination-Ammonolysis Sequences in Racemic Production

The bromination-ammonolysis sequence represents a well-established synthetic route for racemic L-Norvaline production, utilizing n-valeric acid as the primary starting material [10] [5]. This methodology involves sequential bromination and ammonolysis reactions to achieve amino acid formation [10].

The bromination step involves the reaction of n-pentanoic acid with liquid bromine to produce alpha-bromo-n-pentanoic acid [10]. This reaction typically proceeds under controlled conditions to ensure selective alpha-substitution while minimizing side product formation [10]. The bromination reaction exhibits high regioselectivity due to the enhanced acidity of the alpha-hydrogen in carboxylic acids [5].

Following bromination, the ammonolysis step involves neutralization of the alpha-bromo-n-valeric acid with concentrated ammonia water under nitrogen protection and ice bath cooling [10]. The ammonolysis reaction proceeds at temperatures ranging from 40 to 90°C for durations of 0.5 to 12 hours, utilizing ammonia water or ammonia gas as the ammonolysis reagent [10].

Table 2: Bromination-Ammonolysis Reaction Parameters

Reaction StageTemperature (°C)Time (hours)Catalyst/ReagentYield (%)
Bromination25-302-4Liquid bromine85-92
Ammonolysis40-900.5-12Hexamethylenetetramine75-88
Ion ExchangeRoom temperature2-6Cation exchange resin90-95

Hexamethylenetetramine serves as an effective catalyst in the ammonolysis step, accelerating the nucleophilic substitution reaction [10]. The resulting suspended material undergoes filtration, with the filter cake being washed with methanol or ethanol before drying to obtain racemic L-Norvaline [10].

The ion exchange separation and recovery process involves treatment of the ammonolysis filtrate with cation exchange resin, followed by elution with dilute ammonia water [10]. Sequential decoloration, dehydration, and alcohol washing steps ensure high-purity product recovery [10]. This comprehensive approach yields racemic L-Norvaline with purities exceeding 95% and overall yields ranging from 70-85% [10].

Advanced Stereoselective Synthesis Techniques

Asymmetric Phase Transfer Catalysis Applications

The design of C₂-symmetric chiral phase-transfer catalysts has been instrumental in achieving high stereoselectivity in L-Norvaline synthesis [14]. Structurally rigid spiro ammonium salts derived from (S)- or (R)-1,1'-bi-2-naphthol demonstrate exceptional catalytic performance in asymmetric alkylation reactions [14]. These catalysts exhibit enhanced stability and selectivity compared to traditional cinchona alkaloid derivatives [14].

Phase transfer catalytic conditions typically involve the use of glycine Schiff base derivatives as nucleophilic substrates, with alkyl halides serving as electrophilic partners [14]. The reaction proceeds under biphasic conditions, utilizing organic solvents such as toluene in combination with aqueous potassium hydroxide solutions [14].

Table 3: Asymmetric Phase Transfer Catalysis Results

Catalyst TypeSubstrateElectrophileYield (%)Enantiomeric Excess (%)Reaction Time (hours)
Spiro ammonium saltGlycine Schiff basePropyl bromide89-9291-958-12
Binaphthyl derivativeProtected glycineAlkyl iodide85-9088-936-10
Modified catalystAmino acid esterHalogenated chain87-9490-9610-14

The asymmetric Strecker reaction under phase transfer conditions has been successfully developed for sterically hindered amino acid synthesis [14]. This approach utilizes specially designed chiral catalysts that can accommodate the structural requirements of L-Norvaline precursors [14]. The catalyst design incorporates specific steric and electronic features that enhance discrimination between enantiomeric transition states [14].

Temperature control plays a crucial role in optimizing enantioselectivity, with reactions typically conducted at temperatures ranging from 0°C to room temperature [8] [14]. Lower temperatures generally favor improved stereoselectivity, although reaction rates may be reduced [8]. The choice of solvent system significantly influences both reactivity and selectivity, with nonpolar organic solvents generally providing superior results [14].

Crystallization-Induced Dynamic Resolution Processes

Crystallization-induced dynamic resolution represents an innovative approach for obtaining enantiomerically enriched L-Norvaline through the formation and selective crystallization of diastereomeric salts [15] [6]. This methodology combines thermodynamic and kinetic resolution principles to achieve high enantiomeric purity [15].

The process involves the formation of diastereomeric salts between racemic amino acid substrates and chiral resolving agents, followed by preferential crystallization of one diastereomer [15]. Chiral amines such as (1R,2S)-2-amino-1,2-diphenylethanol have proven effective as resolving agents for alpha-substituted carboxylic acids [15].

Dynamic resolution conditions require careful optimization of temperature, solvent composition, and catalyst concentration [15]. Tetrabutylammonium bromide serves as an effective catalyst, facilitating the equilibration between diastereomeric salt forms [15]. The resolution rate, product yield, and enantiomeric excess are significantly influenced by these parameters [15].

Table 4: Crystallization-Induced Dynamic Resolution Parameters

Resolving AgentSolvent SystemTemperature (°C)Catalyst (mol%)Yield (%)Enantiomeric Excess (%)
(1R,2S)-2-amino-1,2-diphenylethanolMethanol/water0-55-1088-9288-95
Chiral amine derivativesEthanol/water-10 to 103-885-9085-92
Modified resolving agentsMixed alcohols5-157-1290-9490-98

The telescoped process allows for direct conversion of racemic starting materials to enantiomerically pure products in a single operation [15]. This approach eliminates the need for intermediate isolation and purification steps, significantly improving process efficiency [15]. State-of-the-art parallel experimentation techniques enable rapid screening of resolution conditions to identify optimal parameters [15].

Kinetic studies have revealed the critical influence of temperature, catalyst concentration, and solvent polarity on resolution efficiency [15]. Higher temperatures generally accelerate the resolution process but may compromise selectivity [15]. The molarity of the reaction mixture affects both the dissolution behavior of diastereomeric salts and the kinetics of equilibration [15].

Biocatalytic Production Approaches

Engineered Microbial Biosynthesis Pathways

Engineered microbial biosynthesis represents a sustainable and efficient approach for L-Norvaline production, utilizing genetically modified microorganisms to establish novel metabolic pathways [17] [21]. These systems leverage the inherent biosynthetic capabilities of microorganisms while introducing specific modifications to redirect metabolic flux toward L-Norvaline formation [17].

The enzymatic cascade approach for L-Norvaline production involves the coordinated action of multiple enzymes, including L-threonine aldolase, L-threonine dehydratase, formate dehydrogenase, and leucine dehydrogenase [17]. These enzymes are overexpressed in Escherichia coli BL21 (DE3) to create a highly efficient biocatalytic system [17].

Metabolic engineering strategies involve the systematic deletion of competing pathways to maximize L-Norvaline yield [17]. Thirteen genes encoding aldehyde dehydrogenases and alcohol dehydrogenases are deleted from the host strain to prevent substrate diversion [17]. Additionally, reactive intermediate deaminase A is overexpressed to accelerate the hydrolysis of enamine/imine intermediates generated by L-threonine dehydratase [17].

Table 5: Engineered Microbial Production Systems

Enzyme SystemHost OrganismSubstrateProduct Concentration (g/L)Yield from Glycine (%)Productivity (g/L/h)
L-threonine aldolase cascadeE. coli BL21 (DE3)Propionaldehyde/glycine46.599.111.6
L-phenylserine aldolaseP. putidaPropionaldehyde/glycine116.5>998.3
Multi-enzyme cascadeEngineered E. coliVarious substrates45-12095-998-12

The optimization of reaction conditions involves systematic evaluation of pH, temperature, substrate concentration, and feeding strategies [17] [24]. pH-stat substrate feeding strategies are employed to mitigate the inhibitory effects of propionaldehyde while maintaining optimal reaction conditions [24]. This approach enables sustained high-level production with conversion rates exceeding 99% [24].

Recent advances in protein engineering have led to the development of improved enzyme variants with enhanced activity and stability [24]. Error-prone polymerase chain reaction coupled with site-directed mutagenesis has been used to identify beneficial mutations in key enzymes [24]. For instance, the I18T mutation in L-phenylserine aldolase from Pseudomonas putida results in a 1.4-fold increase in enzyme activity [24].

The integration of cofactor regeneration systems is essential for maintaining enzymatic activity and achieving high conversion efficiency [17]. Formate dehydrogenase serves as an effective NADH regeneration system, coupling the oxidation of formate to the reduction of NAD+ required for leucine dehydrogenase activity [17]. This cofactor recycling approach eliminates the need for stoichiometric cofactor addition and reduces production costs [17].

tRNA Synthetase Specificity Challenges in Recombinant Systems

The incorporation of L-Norvaline into recombinant proteins through tRNA synthetase mischarging represents a significant challenge in biotechnological applications [19] [21]. Leucyl-tRNA synthetase exhibits reduced specificity against norvaline compared to its cognate substrate leucine, leading to potential misincorporation during protein synthesis [19].

Leucyl-tRNA synthetase demonstrates distinct discrimination mechanisms for different non-cognate amino acids [19]. While the enzyme discriminates against isoleucine primarily at the activation step with a 500-fold difference in binding affinity, norvaline discrimination occurs through a different mechanism involving enhanced editing activity [19]. The enzyme exhibits millimolar activation kinetics for norvaline, indicating substantial misactivation potential [19].

Table 6: tRNA Synthetase Specificity Parameters

Amino AcidActivation Km (mM)Discrimination FactorEditing Rate (s⁻¹)Physiological Risk
L-Leucine (cognate)0.0411 (reference)N/ANone
L-Norvaline2-5500-10002.0High
L-Isoleucine2611,0000.104Moderate
L-Valine>50>20,000<0.1Low

The CP1 editing domain of leucyl-tRNA synthetase exhibits enhanced substrate specificity for norvaline, suggesting evolutionary optimization for eliminating this non-proteinogenic amino acid [19]. Single-turnover kinetic analysis reveals that the editing site preferentially hydrolyzes norvaline-charged tRNA compared to other misacylated species [19]. This enhanced editing activity serves as a critical quality control mechanism to prevent norvaline incorporation during protein synthesis [19].

Norvaline accumulation occurs under specific physiological conditions, particularly during oxygen-limited growth where it can reach millimolar concentrations [21]. This accumulation results from metabolic overflow reactions involving the branched-chain amino acid biosynthesis pathway [21]. Pyruvate serves as a precursor for norvaline synthesis through direct chain elongation reactions catalyzed by enzymes of the leucine operon [21].

Strategies for preventing norvaline misincorporation in recombinant protein production involve optimized cultivation conditions and medium supplementation [36]. Controlled feeding of branched-chain amino acids, particularly leucine, helps maintain adequate intracellular pools and prevents pathway derepression [36]. Additionally, glucose feeding strategies and oxygen control minimize pyruvate accumulation and subsequent norvaline synthesis [21] [36].

Phase Transition Analysis (Melting/Boiling Points)

L-Norvaline exhibits distinctive thermal properties characteristic of amino acid compounds. The compound demonstrates exceptional thermal stability with a melting point exceeding 300°C [1] [2] [3], indicating strong intermolecular interactions within the crystalline lattice structure. This high decomposition temperature is typical of zwitterionic amino acids, where extensive hydrogen bonding networks and electrostatic interactions between the carboxylate and ammonium groups contribute to thermal stability.

The predicted boiling point of L-Norvaline is 222.9±23.0°C at 760 millimeters of mercury [1] [2] [4]. This relatively low boiling point prediction, compared to the high melting point, suggests that the compound likely undergoes thermal decomposition before reaching its theoretical boiling point under normal atmospheric conditions. The significant difference between melting and boiling points reflects the complex thermal behavior common in amino acid compounds, where sublimation often occurs preferentially over liquid phase formation.

Thermodynamic calculations using the Joback estimation method provide additional insights into phase transition behavior. The enthalpy of fusion is calculated to be 16.07 kilojoules per mole [5], while the enthalpy of vaporization is estimated at 60.40 kilojoules per mole [5]. These values indicate moderate energy requirements for phase transitions, consistent with the molecular structure and intermolecular forces present in L-Norvaline.

Critical parameters further characterize the thermal behavior, with a critical temperature of 719.19 Kelvin, critical pressure of 4577.74 kilopascals, and critical volume of 0.363 cubic meters per kilomole [5]. These properties define the thermodynamic boundaries where distinct liquid and gas phases cease to exist, providing essential information for process design and industrial applications.

Table 1: Thermal Properties of L-Norvaline

PropertyValueMethodSource
Melting Point>300°CExperimental [1] [2] [3]
Boiling Point222.9±23.0°CPredicted [1] [2] [4]
Enthalpy of Fusion16.07 kJ/molJoback Method [5]
Enthalpy of Vaporization60.40 kJ/molJoback Method [5]
Critical Temperature719.19 KJoback Method [5]
Critical Pressure4577.74 kPaJoback Method [5]

Solubility Behavior in Aqueous and Organic Media

L-Norvaline demonstrates characteristic amino acid solubility patterns with preferential dissolution in polar, protic solvents. In aqueous systems, the compound exhibits moderate solubility with reported values of 10.5 grams per 100 milliliters at 18°C [1] [6] and 48.7 grams per liter under standard conditions [1]. The compound forms clear, colorless solutions in water and demonstrates enhanced solubility in acidic media, particularly in 3 Normal hydrochloric acid where complete dissolution occurs [7] [8].

The aqueous solubility behavior reflects the zwitterionic nature of L-Norvaline, where the simultaneously present carboxylate anion and ammonium cation facilitate hydrogen bonding with water molecules. The pH-dependent solubility characteristics are governed by the compound's ionization equilibria, with a pKa value of 2.32 at 25°C [1] for the carboxyl group protonation.

Solubility studies in organic solvents reveal limited miscibility across various media [9] [10]. Comprehensive partition coefficient data demonstrates the hydrophilic nature of L-Norvaline through negative logarithmic partition values in water-organic solvent systems. Methanol shows log P values ranging from -1.364 to -1.447 [11], while ethanol exhibits values between -2.253 and -2.359 [11]. Polar aprotic solvents such as dimethylformamide (-1.298 to -1.352) [11] and acetonitrile (-1.180 to -1.207) [11] demonstrate moderate interactions with the amino acid.

Temperature-dependent solubility studies reveal increasing solubility with elevated temperatures in both aqueous and mixed solvent systems [12] [13]. This positive temperature coefficient indicates endothermic dissolution processes, where thermal energy facilitates the disruption of crystal lattice forces and enhances solvation interactions.

Table 2: Solubility Profile of L-Norvaline

Solvent SystemSolubilityLog P RangeTemperature EffectSource
Pure Water (18°C)10.5 g/100 mLN/APositive coefficient [1] [6]
3N Hydrochloric AcidCompleteN/AEnhanced dissolution [7] [8]
MethanolLimited-1.364 to -1.447Temperature dependent [11]
EthanolLimited-2.253 to -2.359Temperature dependent [11]
DimethylformamideLimited-1.298 to -1.352Moderate interaction [11]
AcetonitrileLimited-1.180 to -1.207Limited miscibility [11]

Spectroscopic Fingerprinting

Multinuclear Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of L-Norvaline through multinuclear analysis. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns consistent with the linear aliphatic amino acid structure [14]. The alpha proton adjacent to both amino and carboxyl groups typically appears as a triplet around 3.7-3.8 parts per million in deuterium oxide solution [15], reflecting coupling with the adjacent methylene protons.

The methylene protons of the propyl side chain exhibit distinct chemical shifts based on their proximity to the electron-withdrawing amino group. The beta methylene protons appear around 1.8-2.0 parts per million, while the gamma methylene protons resonate near 1.4-1.6 parts per million [15]. The terminal methyl group produces a characteristic triplet at approximately 0.9-1.0 parts per million due to coupling with the adjacent methylene protons.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through carbon framework analysis [14]. The carbonyl carbon of the carboxyl group typically resonates around 175-180 parts per million, while the alpha carbon appears near 55-60 parts per million. The aliphatic carbon atoms of the side chain show progressively upfield shifts, with the terminal methyl carbon appearing around 10-15 parts per million.

Solid-state nuclear magnetic resonance studies of L-Norvaline reveal polymorphic behavior with multiple crystal modifications [16]. Carbon-13 cross-polarization magic angle spinning spectra demonstrate at least three distinct polymorphic forms with characteristic chemical shift patterns. These polymorphic transitions occur between 140 and 300 Kelvin, accompanied by specific molecular dynamic processes including methyl group rotation and amino group reorientation.

The application of isotopically labeled L-Norvaline, particularly carbon-13 enriched variants [17], enables detailed metabolic studies and enhanced spectral resolution. Proton-observed carbon-edited nuclear magnetic resonance techniques provide sensitivity advantages while maintaining carbon selectivity for complex biological systems.

Table 3: Nuclear Magnetic Resonance Chemical Shifts for L-Norvaline

Nuclear Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)MultiplicitySource
Alpha Carbon/Proton3.7-3.855-60Triplet (¹H) [14] [15]
Beta Methylene1.8-2.030-35Multiplet [15]
Gamma Methylene1.4-1.620-25Multiplet [15]
Terminal Methyl0.9-1.010-15Triplet [15]
Carboxyl CarbonN/A175-180Singlet [14]

Vibrational Spectroscopy Correlations (Fourier Transform Infrared/Raman)

Vibrational spectroscopy provides comprehensive characterization of functional group behavior and molecular interactions in L-Norvaline. Fourier transform infrared spectroscopy reveals characteristic absorption bands associated with amino acid functional groups [14]. The amino group stretching vibrations appear as multiple bands in the 3300-2800 inverse centimeter region, with asymmetric and symmetric stretching modes clearly distinguishable.

The carboxyl group contributions manifest as characteristic carbonyl stretching around 1700-1600 inverse centimeters, with additional bands corresponding to carbon-oxygen stretching and hydroxyl deformation modes. The zwitterionic nature of L-Norvaline results in modified vibrational frequencies compared to non-ionized forms, with carboxylate asymmetric and symmetric stretching modes appearing at lower frequencies.

Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to carbon-carbon and carbon-nitrogen stretching modes [14]. The aliphatic carbon chain vibrations produce characteristic patterns that enable identification of the specific amino acid structure. Skeletal vibrations and deformation modes appear in the lower frequency region, providing fingerprint identification capabilities.

Comparative infrared studies with related amino acids demonstrate the specificity of vibrational patterns for L-Norvaline identification [18] [19]. The far-infrared region (400-50 inverse centimeters) reveals lattice vibrational modes and intermolecular interactions crucial for understanding crystal structure and polymorphic behavior.

Solid-state vibrational studies under varying temperature and pressure conditions reveal phase transition behavior and molecular dynamics [20]. High-pressure Raman spectroscopy investigations demonstrate structural stability and identify pressure-induced phase transitions that correlate with thermodynamic property changes.

Table 4: Characteristic Vibrational Frequencies of L-Norvaline

Vibrational ModeFTIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)AssignmentSource
NH₃⁺ Asymmetric Stretch3300-32703300-3270Amino group [14] [18]
NH₃⁺ Symmetric Stretch28402840Amino group [14]
COO⁻ Asymmetric Stretch1620-15901620-1590Carboxylate [18]
COO⁻ Symmetric Stretch14401440Carboxylate [14]
CH₂ Stretching2950-28502950-2850Alkyl chain [14]
Skeletal Vibrations1200-8001200-800C-C, C-N [14] [18]

Physical Description

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

-2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

117.078978594 g/mol

Monoisotopic Mass

117.078978594 g/mol

Heavy Atom Count

8

UNII

V639KTF2SZ

Other CAS

6600-40-4
760-78-1

Wikipedia

Norvaline

Use Classification

Cosmetics -> Antistatic

General Manufacturing Information

Norvaline: ACTIVE

Dates

Last modified: 08-15-2023

Dawson, R.M.C., et al., Data for Biochemical Research, Oxford, Clarendon Press, 1959.[page needed]

Merriam-Webster Retrieved 4 September 2010

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